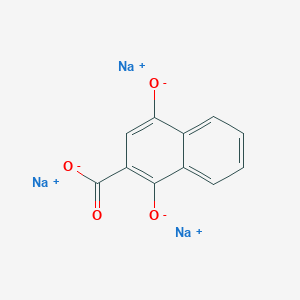
trisodium 1,4-dioxido-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 1,4-dioxido-2-naphthoate is a chemical compound that is commonly used in scientific research. This compound is also known as sodium 1,4-naphthoquinone-2-sulfonate or NQO. Trisodium 1,4-dioxido-2-naphthoate is a water-soluble compound that has been widely used in biochemical and physiological studies.
Scientific Research Applications
Trisodium 1,4-dioxido-2-naphthoate has been widely used in scientific research as a redox indicator and an electron acceptor. It has been used in the determination of the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate has also been used in the study of the electron transport chain in mitochondria. Additionally, it has been used in the study of the metabolism of various drugs and toxins.
Mechanism of Action
Trisodium 1,4-dioxido-2-naphthoate acts as an electron acceptor and undergoes reduction to form a semiquinone radical, which can then be further reduced to form a hydroquinone. This reduction reaction is reversible and can be used to determine the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate can also act as a mediator in the transfer of electrons between enzymes and other redox-active molecules.
Biochemical and Physiological Effects:
Trisodium 1,4-dioxido-2-naphthoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase. Trisodium 1,4-dioxido-2-naphthoate has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Trisodium 1,4-dioxido-2-naphthoate has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various biological systems. However, trisodium 1,4-dioxido-2-naphthoate has some limitations. It can interfere with the activity of some enzymes and can also cause cytotoxicity at high concentrations.
Future Directions
There are several future directions for the study of trisodium 1,4-dioxido-2-naphthoate. One area of research is the development of new derivatives of trisodium 1,4-dioxido-2-naphthoate with improved properties. Another area of research is the study of the mechanism of action of trisodium 1,4-dioxido-2-naphthoate in various biological systems. Additionally, trisodium 1,4-dioxido-2-naphthoate can be used as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
Trisodium 1,4-dioxido-2-naphthoate is a widely used compound in scientific research. Its simple synthesis method, water solubility, and stability make it a popular choice for various biological systems. Trisodium 1,4-dioxido-2-naphthoate has several biochemical and physiological effects and can be used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of trisodium 1,4-dioxido-2-naphthoate and to develop new derivatives with improved properties.
Synthesis Methods
Trisodium 1,4-dioxido-2-naphthoate can be synthesized by the reaction of 1,4-naphthoquinone with sodium sulfite in an aqueous solution. The reaction is carried out under mild conditions and the product is obtained in high yield. The synthesis method of trisodium 1,4-dioxido-2-naphthoate is simple and cost-effective, which makes it a popular choice for scientific research.
properties
IUPAC Name |
trisodium;1,4-dioxidonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4.3Na/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;;;/h1-5,12-13H,(H,14,15);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMYBUBZDRENP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Na3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium;1,4-dioxidonaphthalene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5060449.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)